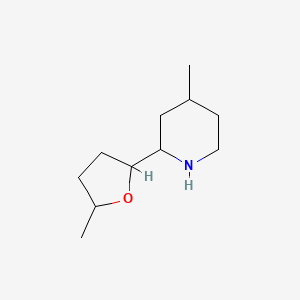

4-Methyl-2-(5-methyloxolan-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(5-methyloxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h8-12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEHXIUOLOMRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2CCC(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine and Analogous Compounds

Strategic Retrosynthesis of the 4-Methyl-2-(5-methyloxolan-2-yl)piperidine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process involves strategically breaking bonds to identify plausible synthetic precursors and key bond-forming reactions.

Disconnection Approaches for the Piperidine (B6355638) Ring System

The 2,4-disubstituted piperidine core can be disconnected in several ways. Common strategies involve breaking one or two carbon-nitrogen (C-N) bonds, which points toward cyclization reactions as the final ring-forming step. Key disconnection approaches include:

C2-N and C6-N Disconnection: This approach leads to a 1,5-dicarbonyl compound (or its equivalent) and an amine. A subsequent reductive amination sequence would form the piperidine ring. nih.gov

C-N Bond Disconnection (Intramolecular Cyclization): Breaking a single C-N bond reveals a linear precursor, typically an aminoalkene, aminoalkyne, or amino-epoxide. nih.govnih.gov The subsequent intramolecular cyclization is a powerful strategy for ring formation. nih.gov This is one of the most common and versatile approaches. researchgate.netnih.gov

Pyridine (B92270) Reduction: A conceptually straightforward approach is the disconnection of the saturated piperidine back to an aromatic pyridine precursor. This simplifies the carbon framework construction, with the final step being the reduction of the pyridine ring. nih.gov

Disconnection Approaches for the 5-Methyloxolane Moiety

The 5-methyloxolane (tetrahydrofuran) ring also offers several disconnection possibilities. The most common approach involves breaking a carbon-oxygen (C-O) bond, suggesting an intramolecular cyclization of a linear precursor.

Intramolecular Williamson Ether Synthesis: Disconnecting the C-O bond reveals a 1,4-halohydrin or a diol. Cyclization under basic conditions (for the halohydrin) or acidic conditions (for the diol) would form the oxolane ring.

Cyclization onto an Alkene: An alternative strategy involves the intramolecular cyclization of a hydroxy-alkene, often mediated by electrophilic reagents (e.g., iodocyclization) or transition metals.

Strategies for Connecting the Piperidine and Oxolane Units

The crucial C-C bond linking the two heterocyclic rings can be formed at various stages of the synthesis.

Pre-Piperidine Formation: The oxolane-containing side chain can be installed on a pyridine ring before its reduction. For instance, a 2-lithiated 4-methylpyridine (B42270) could react with a suitable oxolane-based electrophile (e.g., an epoxide or aldehyde). nih.govresearchgate.net This is a common strategy in the synthesis of solenopsin (B1210030) analogs. nih.govnih.gov

Post-Piperidine Formation: A functional group on a pre-formed piperidine ring (e.g., at the C2 position) can be elaborated to construct the oxolane moiety. For example, a Wittig reaction on a 2-formylpiperidine could be followed by steps to build the second ring. nih.gov

Concurrent Formation: In more convergent approaches, fragments containing precursors to both rings can be joined, with the two cyclizations occurring sequentially in the same synthetic sequence.

Conventional and Contemporary Synthetic Routes to Piperidine Cores

The formation of the piperidine ring is a cornerstone of many synthetic endeavors. Methodologies range from classical reductions to modern catalytic cyclizations. beilstein-journals.org

Catalytic Hydrogenation and Reduction of Pyridine Precursors

The reduction of substituted pyridines is one of the most direct methods for synthesizing piperidines. acs.org The primary challenge is controlling the stereochemistry of the newly formed chiral centers.

Catalytic hydrogenation using heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) is widely employed. asianpubs.orgresearchgate.net The reaction conditions, including solvent, pressure, temperature, and the nature of the catalyst, can significantly influence the diastereoselectivity of the reduction. researchgate.net For 2,4-disubstituted pyridines, hydrogenation typically yields the cis-piperidine as the major product due to the steric approach of the substrate to the catalyst surface. acs.org

Metal-free alternatives, such as borane-catalyzed hydrogenations, have also emerged, offering excellent yields and high cis stereoselectivity under milder conditions. acs.org

| Pyridine Precursor | Catalyst/Reagent | Conditions | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-6-undecylpyridine | H₂, Pd/C | Not specified | (cis)-Solenopsin A | Not specified | wikipedia.org |

| Various 2-alkylpyridines | H₂ | Not specified | Solenopsin analogs | Not specified | nih.gov |

| 2-Methylpyridine | PtO₂ | 70 bar H₂, Acetic Acid | 2-Methylpiperidine | Not specified | asianpubs.org |

| 6,6'-Dimethyl-2,2'-bipyridine | HB(C₆F₅)₂ / Alkene | H₂ (10 atm), Toluene, 100°C | cis-6,6'-Dimethyl-2,2'-bipiperidine | >99:1 | acs.org |

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization reactions are a powerful and versatile strategy for constructing the piperidine ring, often with excellent control over stereochemistry. researchgate.netnih.gov These methods involve a linear precursor containing a nitrogen nucleophile and an electrophilic center or a reactive π-system.

Radical Cyclization: This method involves the generation of a radical on a side chain, which then adds to an unsaturated bond to form the ring. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to create 2,4,5-trisubstituted piperidines. acs.org

Electrophilic Cyclization: An electrophile (e.g., I⁺ from I₂) can activate a double bond in an amino-alkene substrate, triggering a nucleophilic attack from the nitrogen atom to close the ring. This approach allows for the simultaneous formation of the ring and the introduction of a new functional group.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile is a highly effective method for piperidine synthesis. ntu.edu.sgrsc.orgresearchgate.net This reaction can be promoted by bases, acids, or organocatalysts, and often proceeds with high diastereoselectivity. ntu.edu.sglookchem.com

Reductive Hydroamination: This reaction involves the intramolecular addition of an amine to an unactivated alkene, alkyne, or allene, followed by reduction. nih.gov It is an atom-economical method that can be catalyzed by various transition metals or proceed under thermal conditions for activated substrates. nih.govnih.gov A related process, reductive amination, involves the cyclization of an amino-aldehyde or amino-ketone. nih.govtandfonline.com

| Reaction Type | Substrate Type | Key Reagents/Catalyst | General Product | Reference |

|---|---|---|---|---|

| Intramolecular aza-Michael Addition | N-tethered α,β-unsaturated ester/ketone | Organocatalyst (e.g., quinoline-based) | Substituted piperidines | nih.gov |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Bu₃SnH or (TMS)₃SiH | 2,4-Disubstituted piperidines | organic-chemistry.org |

| Reductive Hydroamination | Amino-alkyne | Acid-mediated, then reduction | Substituted piperidines | nih.gov |

| Oxidative Amination | Amino-alkene | Gold(I) complex, Iodine(III) oxidant | Difunctionalized piperidines | nih.gov |

Synthesis of Substituted Oxolane (Tetrahydrofuran) Building Blocks

The oxolane (tetrahydrofuran) ring is another key structural motif in many natural products and bioactive molecules. Its synthesis often requires methods that can precisely control the stereochemistry of its multiple substituents.

The creation of chiral oxolane derivatives with high enantiopurity is a central goal in modern organic synthesis. A variety of asymmetric catalytic methods have been developed to achieve this. Asymmetric seleno- and haloetherification reactions, for example, have seen significant progress. Chiral selenium reagents and chiral catalysts, such as Co(III)-salen complexes for iodoetherification, can induce high enantioselectivity in the cyclization of unsaturated alcohols.

Another powerful strategy involves the desymmetrization of prochiral oxetanes. A chiral Brønsted acid catalyst can facilitate an efficient intramolecular ring-opening by a sulfur or selenium nucleophile, generating chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivity. chemrxiv.org Similarly, ring expansion of chiral epoxides, formed via asymmetric Corey–Chaykovsky epoxidation, can lead to chiral 2,2-disubstituted oxetanes with high enantiomeric excess (ee). nih.gov

Organocatalysis also provides a highly practical route. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, yielding tetrahydrofuran (B95107) rings with excellent enantioselectivities even at low catalyst loadings.

Ring-closing reactions are fundamental to the formation of the tetrahydrofuran core. These strategies can be broadly categorized based on the type of bond being formed during the cyclization event.

Carbon-Oxygen Bond Formation: Intramolecular etherification reactions, such as the Williamson ether synthesis, are classic methods. More advanced strategies include catalytic cycloetherification of unsaturated alcohols. For example, iodoetherification of (Z)-4-pentenol derivatives catalyzed by chiral complexes can produce enantioenriched tetrahydrofurans. nih.gov

Carbon-Carbon Bond Formation: Radical-mediated cyclizations offer a powerful means of forming C-C bonds to close the ring. nih.gov Another significant method is ring-closing metathesis (RCM), which is particularly useful for constructing larger rings containing a tetrahydrofuran moiety. wikipedia.org Preliminary experiments often assess the viability of different building blocks in RCM reactions to optimize for ring size and functionality tolerance. wikipedia.org

Cycloaddition and Annulation Reactions: [3+2] cycloaddition or annulation reactions are highly convergent, often generating multiple bonds and stereocenters in a single step. nih.gov These methods provide an efficient route to highly substituted products from components like epoxides, cyclopropanes, and alkenes. nih.gov

Ring Expansion and Rearrangement: Lewis acid-mediated ring contraction of precursors like 4,5-dihydro-1,3-dioxepins can yield 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans under mild, metal-free conditions. rsc.org This reaction proceeds through an ylide intermediate and a diradical pathway. rsc.org

| Ring-Closing Strategy | Key Transformation | Catalyst/Reagent Example | Resulting Structure | Ref. |

| Asymmetric Haloetherification | Iodoetherification of unsaturated alcohols | Chiral Co(III)-salen complex | Enantioenriched Tetrahydrofurans | nih.gov |

| Ring-Closing Metathesis (RCM) | Diene cyclization | Grubbs catalyst | Macrocycles with THF unit | wikipedia.org |

| [3+2] Annulation | Cycloaddition of cyclopropanes and aldehydes | Sn(OTf)₂ | Pentasubstituted Tetrahydrofurans | acs.org |

| Photochemical Ring Expansion | Carbene insertion into oxetane (B1205548) | Diazo compounds, light | Substituted Tetrahydrofurans | rsc.org |

| Lewis Acid-Mediated Rearrangement | Ring contraction of dihydro-1,3-dioxepins | (iPrO)₂TiCl₂ | Trisubstituted Tetrahydrofurans | nih.gov |

Convergent Synthesis of the Piperidine-Oxolane System

A convergent synthesis, where the piperidine and oxolane rings are prepared separately and then joined, is often the most efficient approach for complex molecules like this compound. This strategy relies on robust methods for carbon-carbon bond formation and allows for late-stage modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging the C-C bond between the pre-synthesized piperidine and oxolane fragments. The choice of reaction depends on the functional handles installed on each heterocyclic precursor.

Suzuki Coupling: This method involves the reaction of an organoboron compound with an organic halide. For instance, a boronate ester derived from N-Boc piperidone can be coupled with a heteroaryl bromide in a Pd-catalyzed reaction. nih.gov The resulting tetrahydropyridine (B1245486) intermediate is then reduced to afford the α-heteroaryl piperidine. nih.gov This two-step sequence is modular and accommodates a broad range of pharmaceutically relevant substitutions. nih.gov

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. A one-pot Negishi cross-coupling has been described for the direct α-arylation of a protected 4-hydroxypiperidine. researchgate.net The sequence involves lithiation, transmetallation to zinc, and subsequent Pd-catalyzed coupling with an aryl or heteroaryl bromide, showing high yields and excellent diastereoselectivity. researchgate.net

Radical Cross-Coupling: An alternative approach combines biocatalytic C-H oxidation with radical cross-coupling. researchgate.net This strategy can functionalize the piperidine ring, creating a radical intermediate that can then be coupled with a suitable partner, streamlining the synthesis of complex 3D molecules. researchgate.net

These cross-coupling strategies provide reliable and versatile methods for constructing the core piperidine-oxolane skeleton.

Late-stage functionalization (LSF) is a powerful concept in drug discovery and complex molecule synthesis. scispace.comwikipedia.org It involves introducing chemical groups in the final steps of a synthesis, allowing for the rapid generation of analogues from a common, advanced intermediate without redesigning the entire synthetic route. scispace.com C-H functionalization is a particularly attractive LSF strategy as it allows for direct modification of the molecular skeleton. wikipedia.org

For the piperidine-oxolane system, LSF can be applied to modify the fully assembled scaffold to explore structure-activity relationships. Methodologies often focus on the selective functionalization of C-H bonds at specific positions on the piperidine ring.

α-Functionalization of N-Alkyl Piperidines: A robust platform for the late-stage α-functionalization of N-alkyl piperidines proceeds through the selective formation of an iminium ion, followed by nucleophilic addition. acs.org This approach demonstrates exceptional selectivity for the endocyclic position and has been used for alkylation, arylation, and trifluoromethylation on complex, bioactive molecules. acs.org

Photoredox-Catalyzed C-H Arylation: Photoredox catalysis enables the α-amino C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes. acs.org This method provides arylated products in good yields and with high diastereoselectivity. acs.org

Catalyst-Controlled Site Selectivity: Dirhodium catalysts have been employed for C-H insertions of donor/acceptor carbenes into the piperidine ring. nih.gov By carefully selecting the catalyst and the nitrogen-protecting group, functionalization can be directed to the C2, C3, or C4 positions with high regio- and stereoselectivity. nih.gov For example, C2 substitution can be achieved using an N-Boc protecting group, while an N-α-oxoarylacetyl group can direct functionalization to the C4 position. nih.gov

Stereocontrolled Synthesis of this compound

The synthesis of polysubstituted piperidines with defined stereochemistry is a focal point of research due to their prevalence in pharmaceuticals and natural products. Achieving stereocontrol is particularly complex when the substituents themselves, like the 5-methyloxolanyl group, contain stereocenters. Methodologies to address this challenge often involve asymmetric catalysis or biocatalysis to install chirality with high fidelity.

Asymmetric synthesis utilizing chiral catalysts or auxiliaries represents a powerful approach for creating enantiomerically enriched piperidines. These methods guide the formation of new stereocenters by creating a chiral environment during the reaction, leading to one stereoisomer in preference to others.

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering a broad spectrum of transformations to construct chiral piperidine scaffolds. nsf.gov Catalytic systems based on rhodium, palladium, iridium, and copper have been developed for the enantioselective synthesis of piperidines through various mechanisms, including hydrogenation, cyclization, and cross-coupling reactions. nih.govresearchgate.net

For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with high yield and excellent enantioselectivity. nih.gov These intermediates are then readily reduced to the corresponding chiral piperidines. Similarly, palladium-catalyzed reactions that combine photocatalytic desaturation with asymmetric allylic substitution have been developed to prepare optically pure 2-alkyltetrahydropyridine scaffolds. researchgate.net A key advantage of these methods is their ability to generate complex molecular structures from simple precursors with high levels of stereocontrol.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Piperidine Analogs

| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Rh(acac)(CO)₂ / (R)-DTBM-SEGPHOS | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to 99% ee | nih.gov |

| Ir-complex / MeO-BoQPhos | 2-Alkyl-pyridines | 2-Alkyl-piperidines | Up to 93:7 er | researchgate.net |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. nih.gov For piperidine synthesis, organocatalysts such as proline and its derivatives are often used to promote cascade or domino reactions that rapidly build the heterocyclic ring with multiple stereocenters. acs.org

A notable example is the O-TMS protected diphenylprolinol catalyzed domino Michael addition/aminalization process. This reaction combines aldehydes and trisubstituted nitroolefins to form polysubstituted piperidines with up to four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.org Another powerful strategy is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. nih.gov These methods are valued for their operational simplicity, lower toxicity compared to heavy metals, and ability to construct complex chiral molecules. nih.gov

Table 2: Organocatalytic Approaches to Polysubstituted Piperidines

| Catalyst | Reaction Type | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| O-TMS diphenylprolinol | Domino Michael/Aminalization | Forms four contiguous stereocenters in one step | Excellent enantioselectivity | acs.org |

| Chiral Phosphepine | [4+2] Annulation of imines and allenes | Access to functionalized piperidines | High enantioselectivity | nih.gov |

The integration of biocatalysis with traditional chemical synthesis, known as chemo-enzymatic strategies, offers a highly efficient and sustainable route to enantiopure compounds. acs.org Enzymes operate under mild conditions with exceptional selectivity (chemo-, regio-, and stereo-), making them ideal catalysts for challenging transformations in the synthesis of complex molecules like substituted piperidines. nih.govmedhealthreview.com

A powerful example is a one-pot cascade involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED). The amine oxidase first oxidizes an N-substituted tetrahydropyridine to a dihydropyridinium intermediate. This activates the C=C bond for a highly stereoselective conjugate reduction by the EneIRED, followed by a second reduction of the iminium ion to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of precursors for pharmaceuticals like Preclamol and Niraparib. acs.orgnih.gov Another cascade utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-protected amino alcohols, derived from natural amino acids, into enantiopure aminopiperidines. semanticscholar.orgresearchgate.net

Asymmetric bioreduction and bio-oxidation are key biocatalytic methods for installing chirality. nih.govmdpi.com These processes often involve oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), imine reductases (IREDs), and amine oxidases, which use cofactors like NAD(P)H or FAD to catalyze the stereoselective reduction of prochiral ketones and imines or the oxidation of racemic alcohols and amines. nih.govsemanticscholar.org

Recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed for the functionalization of piperidines. medhealthreview.comnews-medical.netresearchgate.netchemistryviews.org In the first step, hydroxylase enzymes selectively introduce a hydroxyl group at a specific position on the piperidine ring. This hydroxylated intermediate can then be used in subsequent chemical reactions, such as nickel-catalyzed cross-coupling, to introduce a wide range of substituents with high enantio- and diastereoselectivity. researchgate.netchemistryviews.org This combination of biocatalysis and modern synthetic chemistry streamlines the synthesis of complex 3D molecules, significantly reducing the number of steps required compared to traditional methods. medhealthreview.com

Table 3: Chemo-Enzymatic and Biocatalytic Methods for Chiral Piperidine Synthesis

| Enzyme(s) | Strategy | Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Amine Oxidase (AmOx) & Ene-Imine Reductase (EneIRED) | One-Pot Cascade | Asymmetric dearomatization of activated pyridines | High stereoselectivity for 3- and 3,4-substituted piperidines | acs.orgnih.gov |

| Galactose Oxidase (GOase) & Imine Reductase (IRED) | One-Pot Cascade | N-protected amino alcohols to enantiopure aminopiperidines | Uses renewable starting materials (amino acids) | semanticscholar.orgresearchgate.net |

| Hydroxylase & Ni-catalyst | Biocatalytic C-H oxidation & Radical cross-coupling | Modular functionalization of the piperidine ring | Rapid access to complex 3D architectures | news-medical.netresearchgate.netchemistryviews.org |

Chemo-Enzymatic and Biocatalytic Strategies

Kinetic Resolution Approaches for Enantiomeric Enrichment

Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach is particularly valuable for the synthesis of enantiomerically pure piperidine derivatives, which are significant chiral building blocks in medicinal chemistry. While specific kinetic resolution data for this compound is not extensively detailed in the available literature, methodologies applied to analogous piperidine structures provide a strong framework for its potential enantiomeric enrichment.

Enzymatic kinetic resolution is a prominent method, utilizing the high stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer preferentially. nih.govacs.org For instance, the kinetic resolution of 2-piperidine-ethanol, a structurally related precursor, has been achieved using various lipases to selectively acylate one enantiomer, leaving the other unreacted. nih.govnih.gov A screening of different lipases and N-protecting groups for a racemic piperidine derivative revealed that Lipase PS was highly selective for the (R)-enantiomer, with the N-Boc derivative proving to be a slightly better substrate. nih.gov

Beyond enzymatic methods, chemical kinetic resolution offers an alternative. A notable example is the resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base combination of n-BuLi and (-)-sparteine. whiterose.ac.uk This method proceeds via enantioselective deprotonation, allowing for high enantiomeric ratios in both the recovered starting material and the resulting 2,2-disubstituted products. whiterose.ac.uk Furthermore, catalytic kinetic resolution of disubstituted piperidines has been accomplished through enantioselective acylation, demonstrating practical selectivity factors. figshare.com

These examples highlight that both enzymatic and non-enzymatic kinetic resolution strategies are powerful tools for accessing enantioenriched piperidine derivatives.

Table 1: Examples of Kinetic Resolution Applied to Piperidine Derivatives

| Substrate | Method | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Racemic 2-Piperidine-ethanol derivatives | Enzymatic Acylation | Lipase PS, Porcine Pancreatic Lipase | Lipase PS showed higher selectivity for the (R)-enantiomer; N-Boc was a suitable protecting group. | nih.gov |

| Piperidine Atropisomers (Intermediate of SCH66336) | Enzymatic Acylation | Lipase Toyobo LIP-300, trifluoroethyl isobutyrate | Selective isobutyrylation of the (+)-enantiomer, enabling separation. Unwanted enantiomer could be racemized and recycled. | acs.orgnih.gov |

| N-Boc-2-aryl-4-methylenepiperidines | Asymmetric Deprotonation | n-BuLi / (-)-sparteine | High enantiomeric ratios achieved for both starting material and products. | whiterose.ac.uk |

| Disubstituted Piperidines | Catalytic Enantioselective Acylation | Chiral hydroxamic acid | Achieved good selectivity factors (s up to 52), with reactivity influenced by the cis/trans isomerism of the substrate. | whiterose.ac.ukfigshare.com |

Diversity-Oriented Synthesis (DOS) and Scaffold Hopping Approaches for Piperidine-Oxolane Derivatives

Diversity-Oriented Synthesis (DOS) and scaffold hopping are modern strategies in medicinal chemistry aimed at exploring novel chemical space and identifying new bioactive molecules. nih.gov These approaches are highly relevant for generating libraries of complex molecules like piperidine-oxolane derivatives, moving beyond simple analog generation to create significant structural and stereochemical diversity from a common starting material. nih.govresearchgate.net

A DOS approach utilizing the versatile and commercially available 2-piperidine ethanol (B145695) as a starting point has been developed to generate a library of piperidine-based derivatives with diverse scaffolds. nih.govresearchgate.net This strategy employs a sequence of reactions, such as stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis, to efficiently convert the simple precursor into a collection of enantiomerically pure nitrogen-containing compounds. researchgate.net This showcases how a simple piperidine building block can be elaborated into a range of structurally diverse molecules, including complex bis-piperidine alkaloids like (–)-anaferine. researchgate.net The goal of DOS is to populate areas of chemical space with structurally rich molecules that can be screened for a variety of biological activities. nih.gov

Scaffold hopping is a complementary strategy that aims to discover equipotent compounds with novel core structures, often to improve properties like metabolic stability, patentability, or to escape known toxicophores. nih.gov This involves replacing the central core of a known active molecule with a structurally distinct scaffold while retaining key pharmacophoric elements. nih.gov In the context of piperidine-oxolane derivatives, this could involve replacing either the piperidine or the oxolane ring with another heterocycle. For example, a scaffold-hopping strategy was employed to develop novel neurokinin-3 receptor (NK3R) antagonists by replacing a triazolopiperazine substructure with various heterocyclic scaffolds, including an isoxazolo[3,4-c]piperidine derivative. nih.gov Similarly, in the development of calanolide (B8761490) analogs, a scaffold-hopping approach was used to replace a pyran ring with various nitrogen-containing heterocycles, including piperidine, to explore new structure-activity relationships. researchgate.net

These strategies underscore the power of modern synthetic approaches to generate novel and diverse collections of piperidine-containing molecules. By applying DOS, a wide array of derivatives can be synthesized from a single precursor, while scaffold hopping allows for the targeted design of new core structures based on existing bioactive compounds.

Table 2: Strategies for Generating Piperidine Derivative Diversity

| Strategy | Core Concept | Starting Material Example | Resulting Scaffolds/Products | Reference |

|---|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of a library of structurally diverse compounds from a simple precursor through a branching reaction sequence. | 2-Piperidine ethanol | Enantiomerically pure nitrogen-containing compounds, bis-piperidine alkaloids. | researchgate.net |

| Scaffold Hopping | Replacement of a molecule's core structure with a different scaffold while preserving biological activity. | Fused piperidine-type NK3R antagonists | Isoxazolo[3,4-c]piperidine derivatives. | nih.gov |

| Scaffold Hopping | Modification of a natural product core to generate novel analogs. | (+)-Calanolide A | Calanolide analogs with piperidine rings replacing the original D-ring. | researchgate.net |

Stereochemical and Conformational Analysis of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine

Elucidation of Absolute and Relative Stereochemistry

The presence of multiple stereocenters in 4-Methyl-2-(5-methyloxolan-2-yl)piperidine—located at positions 2 and 4 of the piperidine (B6355638) ring and positions 2 and 5 of the oxolane ring—gives rise to a number of possible stereoisomers. Determining the precise spatial arrangement of atoms, or the absolute and relative stereochemistry, is critical and can be achieved through several established analytical methodologies.

A definitive stereochemical assignment for a multi-chiral molecule like this compound typically requires a combination of techniques.

Chiral Chromatography : This is a powerful technique for separating the different stereoisomers (enantiomers and diastereomers) of a compound. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach for resolving chiral alkaloids and related heterocyclic compounds. researchgate.net The separation mechanism relies on the differential interaction between the stereoisomers and the chiral environment of the stationary phase, allowing for their analytical quantification and preparative isolation.

X-ray Crystallography : Unambiguous determination of the three-dimensional structure of a molecule is best achieved through single-crystal X-ray diffraction. researchgate.netnih.gov While obtaining suitable crystals of the parent compound can be challenging, chemical derivatization to form crystalline salts or derivatives often facilitates analysis. researchgate.net The resulting crystal structure provides precise data on bond lengths, angles, and the absolute configuration of each stereocenter, serving as the gold standard for stereochemical elucidation. researchgate.netnih.gov

Optical Rotation : As a chiral molecule, each enantiomer of this compound will rotate plane-polarized light in equal but opposite directions. The specific optical rotation is a characteristic physical property. While it confirms enantiomeric purity, assigning the absolute configuration based solely on optical rotation can be unreliable. However, when combined with quantum-chemical calculations, such as Density Functional Theory (DFT), the calculated optical rotation for a proposed absolute configuration can be compared to the experimental value to provide a confident assignment. mdpi.com

Table 1: Overview of Stereochemical Assignment Methodologies

| Methodology | Principle | Application to Target Compound |

|---|---|---|

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Separation and quantification of diastereomers and enantiomers. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine atomic positions. | Provides definitive absolute and relative stereochemistry of a crystalline derivative. nih.gov |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Confirms chirality and can help assign absolute configuration when compared with computational data. mdpi.com |

| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field, including 2D NMR techniques. | Can help determine relative stereochemistry through analysis of coupling constants and nuclear Overhauser effects (NOEs). nih.gov |

The synthesis of a single, desired stereoisomer of a molecule with multiple chiral centers is a significant challenge in organic chemistry. researchgate.net The synthesis of this compound would require a high degree of stereocontrol to selectively form the intended relative and absolute configurations at each of its stereocenters. rsc.org The development of stereoselective synthetic routes, often employing chiral auxiliaries, asymmetric catalysts, or starting from chiral precursors, is essential to avoid the formation of complex mixtures of diastereomers, which can be difficult to separate and may possess different biological properties. nih.gov

Conformational Landscape and Dynamics of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts several conformations to minimize steric and torsional strain. The presence of substituents dramatically influences the relative stability of these conformations.

Similar to cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation . researchgate.net This conformation minimizes angle strain and places all C-H bonds in a staggered arrangement, reducing torsional strain. The chair form can undergo a "ring flip" process, interconverting between two distinct chair conformations. During this process, the ring passes through higher-energy transition states, including the twist-boat and the boat conformation . acs.org For an unsubstituted piperidine ring, the two chair conformations are identical in energy.

When substituents are present, the two chair conformers are no longer energetically equivalent. Substituents can occupy either an axial position (pointing perpendicular to the ring's plane) or an equatorial position (pointing outwards from the ring's perimeter). Equatorial positions are generally more stable for bulky substituents to avoid steric clashes with other axial atoms, known as 1,3-diaxial interactions. researchgate.net

In this compound, both the methyl group at C4 and the significantly larger 5-methyloxolanyl group at C2 will have a strong preference for the equatorial position. The conformation where both substituents are equatorial will be heavily favored, likely representing over 99% of the conformational population at equilibrium. The energy difference associated with this preference is known as the conformational free energy or A-value.

Table 2: Representative Conformational Free Energy (A-values) for Substituents on a Six-Membered Ring

| Substituent | A-value (kcal/mol) | Preferred Position |

|---|---|---|

| -H | 0 | - |

| -CH₃ (Methyl) | ~1.7 - 1.8 | Equatorial nih.gov |

| -C₂H₅ (Ethyl) | ~1.8 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | Equatorial |

Note: Data are generalized for cyclohexane/piperidine systems to illustrate the principle of steric preference. The large 5-methyloxolanyl group at the C2 position would be expected to have a very large A-value, strongly dictating an equatorial preference.

Conformational Preferences and Flexibility of the 5-Methyloxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is also non-planar and highly flexible. acs.org Its puckered nature helps to relieve the torsional strain that would be present in a planar conformation.

The conformation of a five-membered ring is described by a process called pseudorotation, where the "pucker" moves around the ring. nih.gov The two primary conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of plane, and the twist (T) , where no four atoms are coplanar. nih.gov These conformations interconvert rapidly with a very low energy barrier.

For the 2,5-disubstituted oxolane moiety in the target molecule, the methyl group at C5 and the piperidinyl group at C2 will influence the ring's preferred pucker. To minimize steric strain, these substituents will preferentially occupy pseudo-equatorial positions. nih.gov This preference will favor specific envelope or twist conformations over others. For instance, in a cis-2,5-disubstituted oxolane, both substituents can occupy pseudo-equatorial positions in certain puckered forms, leading to a stable conformation. combichemistry.com The exact conformational preference is determined by a subtle balance of steric and electronic effects.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane |

Inter-Ring Interactions and Overall Molecular Conformation

The five-membered oxolane (tetrahydrofuran) ring is more flexible than the piperidine ring and typically exists in envelope or twist conformations. nih.gov The energetic barrier between these conformations is low, allowing for rapid interconversion. The substitution pattern on the oxolane ring, specifically the methyl group at the C5' position, will influence the preferred conformation of this ring.

The linkage of these two heterocyclic rings introduces a new layer of conformational complexity. The relative orientation of the piperidine and oxolane rings is defined by the dihedral angle of the C(6)-N(1)-C(2)-C(2') backbone. Different stereoisomers of this compound will exhibit distinct preferred conformations due to varying steric interactions between the substituents on both rings. For instance, the relative orientation of the 4-methyl group and the 5-methyloxolane-2-yl group will dictate the extent of steric clash and, consequently, the energetically most favorable conformation.

To illustrate the potential conformational space, a hypothetical analysis of dihedral angles for different stereoisomers is presented below. These values represent plausible low-energy orientations and would require computational validation.

| Stereoisomer | Piperidine Ring Conformation | Oxolane Ring Conformation | Hypothetical Dihedral Angle (C6-N-C2-C2') | Predominant Inter-Ring Interaction |

| (2R,4R,2'R,5'R) | Chair | Envelope | ~60° (gauche) | Steric repulsion between H on C2 and H on C2' |

| (2R,4R,2'S,5'S) | Chair | Twist | ~180° (anti) | Minimized steric interactions |

| (2S,4S,2'R,5'R) | Chair | Envelope | ~180° (anti) | Minimized steric interactions |

| (2S,4S,2'S,5'S) | Chair | Twist | ~60° (gauche) | Steric repulsion between H on C2 and H on C2' |

This table is interactive and presents a simplified model of potential low-energy conformations. The actual preferred dihedral angles would be influenced by a combination of steric and electronic factors.

Computational Approaches to Conformational Sampling

Given the complexity and flexibility of this compound, computational chemistry provides powerful tools to explore its conformational landscape. researchgate.net Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are widely employed to identify stable conformers and to quantify the energy differences between them. nih.gov

A typical computational workflow for the conformational analysis of this molecule would involve several steps. Initially, a broad conformational search can be performed using a molecular mechanics force field. This approach is computationally less expensive and allows for the rapid exploration of a large number of potential structures. The resulting low-energy conformers can then be subjected to more accurate quantum mechanics calculations, such as Density Functional Theory (DFT), for geometry optimization and energy refinement. d-nb.info

These calculations can provide valuable data on the relative energies of different chair, boat, and twist-boat conformations of the piperidine ring, as well as the various envelope and twist forms of the oxolane ring. rsc.org Furthermore, the potential energy surface for the rotation around the C2-C2' bond can be mapped to identify the most stable relative orientations of the two rings.

A hypothetical summary of results from a DFT study on a specific stereoisomer of this compound is presented in the table below.

| Conformer | Piperidine Conformation | Oxolane Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Chair (Equatorial) | Envelope | 0.00 | 75.3 |

| 2 | Chair (Equatorial) | Twist | 0.50 | 20.1 |

| 3 | Twist-Boat | Envelope | 2.50 | 2.5 |

| 4 | Chair (Axial) | Envelope | 4.00 | 0.1 |

This interactive table illustrates the type of quantitative data that can be obtained from computational conformational analysis. The values are hypothetical and would be specific to the stereoisomer and level of theory used.

Through such computational approaches, a detailed and quantitative understanding of the conformational preferences and the dynamic behavior of this compound can be achieved. This knowledge is fundamental for rationalizing its chemical reactivity and potential biological activity.

Derivatization and Selective Functionalization of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine

Regioselective Functionalization of the Piperidine (B6355638) Nitrogen and Carbons

The piperidine ring is a cornerstone of many pharmaceuticals, and methods for its selective functionalization are of paramount importance. researchgate.net In the context of 4-Methyl-2-(5-methyloxolan-2-yl)piperidine, the piperidine moiety offers several sites for modification, including the secondary amine (nitrogen) and the various carbon-hydrogen (C-H) bonds around the ring.

N-Functionalization Strategies (e.g., alkylation, acylation, sulfonylation)

The secondary amine of the piperidine ring is the most nucleophilic and reactive site in the molecule, making it a primary target for derivatization. Standard organic chemistry transformations can be readily applied to introduce a wide variety of substituents at this position. These modifications not only create direct analogs but also serve to protect the nitrogen, thereby influencing the reactivity of the rest of the molecule, which is often a prerequisite for subsequent C-H functionalization. nih.govbiosynth.com

N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or nucleophilic substitution with alkyl halides. This allows for the synthesis of analogs with varying steric and electronic properties at the nitrogen center.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-amides. This transformation is crucial for installing protecting groups like the tert-butyloxycarbonyl (Boc) group, which is instrumental in moderating the ring's reactivity and directing functionalization to other sites. researchgate.net

N-Sulfonylation: The use of sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or brosyl chloride (BsCl), results in stable sulfonamides. N-brosyl piperidines have been used in catalyst-controlled C-H functionalization reactions to direct substitution to the C2 position. nih.gov

These N-functionalization strategies are summarized in the table below.

| Functionalization Type | Reagent Example | Product Functional Group | Purpose |

| Alkylation | Ethyl iodide (CH₃CH₂I) | Tertiary Amine | Synthesis of analogs (e.g., Stenusine) |

| Acylation | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Carbamate (Boc-protected amine) | Protection, directing group for C-H functionalization |

| Sulfonylation | p-Bromobenzenesulfonyl chloride (BsCl) | Sulfonamide | Protection, directing group for C-H functionalization |

Remote C-H Functionalization of the Piperidine Ring

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy for streamlining synthesis. rsc.org For the piperidine ring, achieving regioselectivity at positions remote from the activating nitrogen atom (e.g., C3 or C4) is a significant challenge. Modern synthetic methods, however, offer solutions through catalyst and directing group control. researchgate.netdntb.gov.ua

Research has shown that the choice of N-protecting group and rhodium catalyst can steer functionalization to different positions of the piperidine ring. nih.gov For instance, while some catalyst/protecting group combinations favor functionalization at the C2 position, others can direct reactions to the C4 position. dntb.gov.ua Applying this logic to the this compound scaffold, one could envision a strategy where an appropriate N-acyl directing group, in concert with a specific transition metal catalyst, facilitates the introduction of new functional groups at the C3 or C4 positions, or even at the C4-methyl group. This approach bypasses the need for lengthy synthetic sequences that install functionality prior to ring formation. nih.gov

Stereoselective Functionalization of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring presents its own set of challenges and opportunities for derivatization. Substituted tetrahydrofurans are common motifs in a vast number of natural products, and numerous methods for their stereoselective synthesis and functionalization have been developed. nih.govuni-saarland.de

Strategies applicable to the 5-methyl-oxolane moiety of the target compound could involve:

α-Lithiation and Trapping: Deprotonation of the carbon adjacent to the oxygen atom, followed by reaction with an electrophile, can introduce substituents at the C2 or C5 positions. The stereochemical outcome of such reactions is often influenced by the existing stereocenters.

Ring-Opening and Re-closure: A functional group on the oxolane ring could be used to initiate a ring-opening reaction. Subsequent modification and stereocontrolled re-cyclization could yield analogs with different substitution patterns or stereochemistry.

Matteson Homologation: Advanced techniques like Matteson homologations of chiral boronic esters have been employed to create highly substituted tetrahydrofurans with excellent stereocontrol, offering a pathway to complex analogs. uni-saarland.deresearchgate.net

These methods provide a toolkit for modifying the oxolane portion of the molecule, which could be critical for probing structure-activity relationships in biological studies.

Orthogonal Protecting Group Strategies for Selective Derivatization

In a molecule with multiple reactive sites, such as the secondary amine and potentially hydroxyl groups introduced through functionalization, an orthogonal protecting group strategy is essential. jocpr.com Orthogonality ensures that one protecting group can be removed selectively without affecting others, allowing for precise, stepwise derivatization. biosynth.compeptide.com

For this compound, the primary site for protection is the piperidine nitrogen. A well-chosen N-protecting group must be stable to the conditions required for modifying the oxolane ring or performing C-H functionalization on the piperidine ring, and vice-versa.

The table below outlines common orthogonal protecting groups relevant to this scaffold.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Hydrogenolysis, Fluoride, Mild Base |

| Benzyloxycarbonyl | Cbz, Z | CbzCl | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base, Fluoride |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) | Acid, Hydrogenolysis, Fluoride |

| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst | Acid, Base, Hydrogenolysis |

Data sourced from references biosynth.compeptide.comub.edu.

By selecting a protecting group from this set—for example, protecting the nitrogen with Boc—a chemist could then perform reactions under basic or hydrogenolysis conditions on other parts of the molecule. Subsequently, the Boc group could be removed with acid to allow for final N-functionalization, demonstrating a truly orthogonal approach.

Synthesis of Structural Analogs for Advanced Research

The creation of structural analogs is fundamental to understanding how a molecule functions and for optimizing its properties. mdpi.com For this compound (stenusine), analog synthesis can be approached in two main ways: by modifying the total synthesis route or by late-stage functionalization of the natural product core.

Several total syntheses of stenusine and its analogs, such as norstenusine, have been reported. researchgate.netacs.org These routes often build the piperidine ring from acyclic precursors or through the hydrogenation of a corresponding pyridine (B92270) derivative. researchgate.net By introducing different building blocks during this process, a wide range of analogs can be accessed. For example, using a different starting material in place of L-isoleucine, from which the oxolane side chain is biosynthetically derived, could generate analogs with modified side chains. nih.govresearchgate.net

Alternatively, the late-stage functionalization techniques described in the sections above provide a powerful platform for generating a library of analogs from a common intermediate, accelerating the exploration of its chemical and biological potential. psu.edu

Integration of Derivatization in Flow Chemistry and Automation Platforms

Flow chemistry, where reactions are performed in continuous streams within a reactor, offers significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and scalability. nih.gov The derivatization of the this compound scaffold is well-suited for integration into flow platforms. semanticscholar.orgmdpi.com

Key reactions that could be translated to flow include:

N-Functionalization: The rapid and often exothermic reactions of acylation or alkylation can be precisely controlled in a flow reactor.

Hydrogenation: The reduction of a pyridine precursor to the piperidine core, a reaction that often requires high pressures of hydrogen gas, is significantly safer to perform in a flow setup. whiterose.ac.uk

Photochemical and Electrochemical Derivatization: These methods, which are increasingly used for C-H functionalization, are inherently adaptable to flow chemistry, allowing for precise control of irradiation or current.

By integrating these derivatization steps into an automated flow synthesis platform, libraries of analogs could be generated rapidly and efficiently, accelerating the pace of research and discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine Analogs

Design of Compound Libraries for Comprehensive SAR Exploration

The systematic exploration of the SAR for a lead compound like 4-Methyl-2-(5-methyloxolan-2-yl)piperidine involves the design and synthesis of focused compound libraries. This approach allows researchers to methodically probe the chemical space around the core scaffold to identify key structural features that govern biological activity. The design of such libraries typically involves several strategies:

Substituent Modification : Analogs are created by varying substituents at specific positions. For the this compound scaffold, this would involve synthesizing derivatives with different alkyl or functional groups at the C4 position of the piperidine (B6355638) ring to determine the optimal size and electronic properties for activity. nih.gov Similarly, the methyl group on the oxolane ring could be replaced with other groups to probe its role.

Stereochemical Variation : Given the multiple chiral centers in the molecule (at C2 and C4 of the piperidine ring, and C2 and C5 of the oxolane ring), a crucial aspect of library design is the synthesis of different stereoisomers. This allows for the evaluation of how the three-dimensional arrangement of the substituents impacts target binding and efficacy. nih.govrsc.org

Scaffold Hopping and Linker Modification : Libraries may include analogs where the piperidine or oxolane rings are replaced by other heterocyclic systems to assess the importance of the core structures. Additionally, the nature of the linkage between the two rings can be altered to investigate the impact of conformational flexibility or rigidity on the molecule's activity. mdpi.com

These libraries are often synthesized using modern techniques in organic chemistry, including multicomponent reactions and diversity-oriented synthesis, to efficiently generate a wide range of analogs for biological screening. nih.gov The data generated from these libraries are then used to build SAR models that guide further optimization.

Contribution of the Piperidine Substructure to Molecular Recognition and Activity

The piperidine ring is a fundamental structural component in many active biological compounds, playing a significant role in inhibitory activity and influencing biological properties. ajchem-a.comnih.gov Its chair-like conformation allows substituents to be placed in distinct axial or equatorial positions, which is often critical for precise interaction with receptor binding sites.

Substituents on the piperidine ring can profoundly influence a compound's affinity, selectivity, and functional activity. The position, size, and nature of these substituents are key determinants of the molecule's interaction with its biological target.

Impact on Affinity and Selectivity : Studies on various piperidine-containing compounds have shown that even small alkyl groups can significantly alter binding. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, the presence and position of methyl groups were critical for activity. nih.gov A methyl group at the C4 position, as in the target compound, can serve multiple purposes. It can provide beneficial hydrophobic interactions within a binding pocket, and its presence can lock the piperidine ring into a preferred conformation, reducing the entropic penalty upon binding.

Conformational Control : The C4-methyl group can influence the equilibrium between different chair conformations of the piperidine ring. This conformational preference can be crucial for orienting the larger 2-(5-methyloxolan-2-yl) substituent correctly for optimal interaction with a receptor.

The following table summarizes findings from studies on substituted piperidines, illustrating the general principles applicable to analogs of this compound.

| Compound Series | Position of Methyl Group | Observed Effect on Activity | Reference |

| 1-(1-phenyl-cyclohexyl)piperidines | C2 and C4 on cyclohexyl ring | Position and stereochemistry of methyl group drastically changed potency; (-)-trans-2-methyl was highly potent, while cis-2-methyl and 4-methyl analogs were less active. | nih.gov |

| 4-(3-hydroxyphenyl)piperidines | C2 and C5 on piperidine ring | Small alkyl groups at the 2α-position were tolerated, maintaining µ-opioid antagonist activity. | nih.gov |

| 4-substituted piperazines/piperidines | C4 on piperidine/piperazine | Extension of the side chain at C4 improved binding affinity for MOR and DOR receptors. | nih.gov |

Chirality is a critical factor in the SAR of piperidine derivatives. The presence of stereocenters, such as the C2 and C4 positions in this compound, means the compound can exist as multiple stereoisomers, each potentially having a different biological profile.

Research has consistently shown that biological targets, being chiral themselves, can exhibit high levels of stereoselectivity. For example, in a study of methyl-substituted 1-(1-phenyl-2-methylcyclohexyl)piperidines, a significant difference in potency was observed between enantiomers. The (-)-trans isomer was found to be nine times more potent in vitro than the (+)-trans isomer, while the cis isomers were essentially inactive. nih.gov This highlights that only one specific stereoisomer may fit optimally into the binding site.

The absolute configuration of the chiral centers on the piperidine ring dictates the spatial orientation of the substituents. This orientation determines how the molecule can engage in specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of a target protein. Therefore, controlling the stereochemistry during synthesis is essential for developing potent and selective drug candidates. nih.govrsc.org

Influence of the Oxolane Moiety on Binding and Molecular Properties

The oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. The 5-methyl group can influence this conformational preference, which in turn affects how the entire substituent is presented to a biological target.

Hydrophobic Interactions : The methyl group provides a small lipophilic surface that can engage in favorable hydrophobic interactions within a receptor's binding pocket.

Conformational Restriction : The steric bulk of the methyl group can restrict the rotation around the bond connecting the oxolane and piperidine rings, potentially locking the molecule into a bioactive conformation. This pre-organization can enhance binding affinity by reducing the conformational entropy loss upon binding.

Stereochemical Influence : The stereocenter at the C5 position, defined by the methyl group, adds another layer of stereochemical complexity. The relative orientation of the C5-methyl group with respect to the C2-linkage point can create diastereomers with distinct shapes and biological activities.

The direct carbon-carbon bond between the C2 position of the piperidine ring and the C2 position of the oxolane ring is a critical linker that dictates the relative spatial arrangement of the two heterocyclic systems.

Positional Importance : The attachment at the C2 position of the piperidine ring is a common motif in many biologically active molecules. This position is adjacent to the ring nitrogen, and substituents here can influence the pKa of the nitrogen and its ability to form salt bridges or hydrogen bonds.

Conformational Flexibility : The single bond linkage allows for some degree of rotational freedom. However, as noted, this can be restricted by steric interactions with other parts of the molecule, such as the 5-methyl group on the oxolane or substituents on the piperidine nitrogen. The degree of flexibility is often a key parameter in SAR, with overly flexible molecules losing potency due to entropic costs, while overly rigid molecules may be unable to adopt the required binding conformation.

Bioisosteric Replacement : In exploring the SAR of this linkage, medicinal chemists might replace the oxolane moiety with other groups to probe the importance of the oxygen heteroatom and the ring size. For instance, replacing the oxolane with a cyclopentyl or a different heterocyclic ring could reveal whether the oxygen atom is involved in a crucial hydrogen bond interaction and whether the five-membered ring is the optimal size for fitting into the binding site. nih.gov

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Despite a thorough investigation into the chemical compound this compound and its potential analogs, a significant lack of publicly available research data prevents a detailed analysis of its structure-activity and structure-property relationships.

While the piperidine and oxolane (tetrahydrofuran) rings are common scaffolds in medicinal chemistry, appearing in numerous biologically active compounds, specific scientific inquiry into the titled compound appears to be limited or not publicly documented. mdpi.comnih.gov This scarcity of information precludes a comprehensive examination of its pharmacophore, the strategic application of its structure-property relationships for lead optimization, and a detailed understanding of its ligand efficiency principles.

The synthesis and biological evaluation of various piperidine derivatives have been extensively reported, highlighting the versatility of this heterocyclic scaffold in drug discovery. nih.govnih.govresearchgate.net Similarly, the tetrahydrofuran (B95107) moiety is a key component in a number of therapeutic agents. However, the specific combination and substitution pattern of this compound has not been the subject of detailed structure-activity relationship (SAR) or structure-property relationship (SPR) studies found in accessible scientific literature.

Pharmacophore modeling, a crucial step in understanding the key molecular features necessary for biological activity, relies on a set of active and inactive molecules to derive a predictive model. nih.gov Without data on the biological activity of a series of this compound analogs, the elucidation of a specific pharmacophore is not feasible.

Furthermore, the strategic application of SPR for optimizing research leads is an iterative process that requires initial biological data and the systematic modification of a lead compound to improve its properties. nih.gov The absence of foundational research on this compound means that discussions of its lead optimization would be purely speculative.

Ligand efficiency (LE) is a metric used to compare the binding affinity of a molecule to its size, providing a measure of the quality of the binding. The calculation and application of LE principles are dependent on having affinity data for a compound and its analogs. researchgate.net No such data could be located for the specific chemical entity .

Mechanistic Investigations and Molecular Interaction Studies

Elucidation of Reaction Mechanisms in the Synthesis of 4-Methyl-2-(5-methyloxolan-2-yl)piperidine and Derivatives

The synthesis of complex heterocyclic structures such as this compound involves multi-step pathways that are often elucidated through detailed mechanistic studies. These investigations focus on identifying the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the energetic profiles of reaction pathways. Common strategies for constructing the piperidine (B6355638) core include intramolecular cyclization, catalytic hydrogenation of substituted pyridines, and reductive amination cascades. nih.govnih.govbeilstein-journals.org The formation of the substituted oxolane ring and its attachment to the piperidine nucleus would likely proceed through pathways such as manganese(III) acetate-mediated radical cyclizations or photochemical ring expansions of smaller heterocycles. nih.govrsc.org

A plausible synthetic approach could involve the coupling of a pre-functionalized piperidine precursor with a moiety that can be cyclized to form the oxolane ring, or vice-versa. For instance, an N-protected piperidine derivative with a suitable side chain could undergo an intramolecular reaction to form the second ring. The mechanism of such reactions is critical for controlling the stereochemistry at the multiple chiral centers of the target molecule.

The elucidation of a reaction mechanism hinges on the detection and characterization of transient species, including intermediates and transition states. In the synthesis of substituted piperidines, key intermediates can include iminium ions, enamines, or metallated species, depending on the chosen synthetic route. nih.govacs.org For example, an intramolecular cyclization might proceed through a radical intermediate, which can be detected by spectroscopic methods or trapping experiments. scispace.com

Transition states represent the highest energy point along a reaction coordinate and are, by nature, fleeting. Their structures are typically inferred from kinetic data or characterized using computational chemistry, such as Density Functional Theory (DFT) calculations. acs.org These theoretical models can provide insight into the geometry and energy of transition states, explaining observed selectivity. For example, DFT calculations on the formation of endo-cyclic iminium ions from piperidine N-oxides have been used to analyze the transition states and explain the preference for elimination from the endo-cyclic α-C–H bond. acs.org

Table 1: Hypothetical Key Intermediates and Transition States in a Plausible Synthesis

| Reaction Step | Species Type | Plausible Structure/Description | Method of Characterization |

|---|---|---|---|

| Piperidine Ring Formation (Intramolecular Cyclization) | Intermediate | Acyclic amino-aldehyde or amino-ketone | Spectroscopy (NMR, IR), Isolation |

| Piperidine Ring Formation (Intramolecular Cyclization) | Transition State | Cyclic structure with partial bond formation | Computational Modeling (DFT) |

| Oxolane Ring Formation (Radical Cyclization) | Intermediate | α-carbon radical from a 1,3-dicarbonyl compound | Trapping Experiments, EPR Spectroscopy |

| Oxolane Ring Formation (Radical Cyclization) | Transition State | 5-exo-trig cyclization transition state | Computational Modeling (DFT) |

| Side Chain Functionalization | Intermediate | Endo-cyclic iminium ion | Spectroscopy (NMR), Trapping with Nucleophiles |

In the synthesis of piperidine derivatives, kinetic analysis has shown that factors like the electronic nature and steric bulk of substituents can significantly influence reaction rates. nih.gov For example, in the hydrogenation of pyridine (B92270) precursors, the choice of metal catalyst and reaction conditions (pressure, temperature) dramatically affects the speed and selectivity of the transformation. whiterose.ac.uk While specific kinetic data for the synthesis of this compound is not available, a hypothetical study of a key cyclization step would yield data similar to that presented below.

Table 2: Illustrative Kinetic Data for a Hypothetical Rate-Determining Cyclization Step

| Parameter | Value | Implication for Mechanism |

|---|---|---|

| Rate Law | Rate = k[Precursor][Catalyst] | The reaction is first-order with respect to both the acyclic precursor and the catalyst, suggesting their involvement in the rate-determining step. |

| Rate Constant (k) at 298 K | 1.5 x 10-3 L mol-1 s-1 | Provides a quantitative measure of the reaction speed under specific conditions. |

| Activation Energy (Ea) | 65 kJ/mol | Indicates the energy barrier for the reaction; a moderate value suggests the reaction proceeds at a reasonable rate at or above room temperature. |

| Effect of Substituent | Electron-withdrawing groups on the precursor decrease the reaction rate. | Suggests that the transition state has a build-up of positive charge that is destabilized by electron-withdrawing groups. |

In-Depth Analysis of Molecular Recognition and Interaction Mechanisms (Theoretical/Biophysical if applicable)

Molecular recognition is the process by which molecules, through non-covalent interactions, bind specifically to one another. For a molecule like this compound, understanding its interaction mechanisms is key to predicting its biological activity. The molecule possesses several features that can participate in binding: a basic nitrogen atom, a hydrogen bond-accepting oxygen atom, and multiple hydrophobic regions. These interactions are often studied using theoretical methods (e.g., molecular docking, molecular dynamics simulations) and biophysical techniques (e.g., NMR, X-ray crystallography). mdpi.comnih.gov

Non-covalent interactions are the primary drivers of molecular recognition events. The key interactions for this compound would be hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The piperidine ring's secondary amine (N-H) can act as a hydrogen bond donor. Upon protonation under physiological conditions, the resulting ammonium (B1175870) cation (N-H₂⁺) can form strong electrostatic interactions or salt bridges with anionic residues like aspartate or glutamate (B1630785) in a protein binding site. mdpi.com The oxygen atom within the oxolane ring is a hydrogen bond acceptor, capable of interacting with donor groups such as hydroxyl (-OH) or amide (N-H) moieties. Intramolecular hydrogen bonds may also play a role in stabilizing specific conformations. nih.govresearchgate.net

Hydrophobic Interactions: The aliphatic carbon skeletons of both the piperidine and oxolane rings, along with the two methyl groups, create nonpolar surfaces. These regions can engage in favorable hydrophobic interactions with nonpolar pockets in a binding partner, displacing water molecules and contributing significantly to binding affinity. acs.orgnih.gov The interplay between hydrogen bonding and hydrophobic interactions often dictates the specificity and strength of the molecular binding.

Table 3: Potential Molecular Interaction Sites

| Molecular Feature | Interaction Type | Potential Binding Partner (in a Biomacromolecule) |

|---|---|---|

| Piperidine N-H | Hydrogen Bond Donor | Carbonyl oxygen, Aspartate/Glutamate side chain |

| Protonated Piperidine N-H₂⁺ | Ionic Interaction / Salt Bridge | Anionic residues (Asp, Glu) |

| Oxolane Oxygen | Hydrogen Bond Acceptor | Hydroxyl groups (Ser, Thr, Tyr), Amide N-H |

| Piperidine Ring (CH₂) | Hydrophobic Interaction | Aliphatic/Aromatic residues (Leu, Ile, Val, Phe) |

| Oxolane Ring (CH₂, CH) | Hydrophobic Interaction | Aliphatic/Aromatic residues (Leu, Ile, Val, Phe) |

| Methyl Groups (-CH₃) | Hydrophobic Interaction | Nonpolar pockets |

The ability of a molecule to adopt different shapes, or conformations, is crucial for its ability to fit into a specific binding site. The this compound molecule possesses significant conformational flexibility.

The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane. wikipedia.org In this conformation, substituents can occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is driven by the avoidance of steric clashes known as 1,3-diaxial interactions. whiterose.ac.uk The piperidine ring can undergo a "ring flip" to interconvert between two chair conformations, which alters the axial/equatorial nature of its substituents. The presence and location of the methyl and methyloxolanyl groups will dictate the conformational equilibrium of the piperidine ring.

Furthermore, there is rotational freedom around the single bond connecting the piperidine and oxolane rings. The combination of piperidine ring flipping and this bond rotation allows the molecule to present different three-dimensional shapes to a binding partner. This conformational adaptability can allow for an "induced fit," where the molecule adjusts its shape to maximize favorable interactions within a binding site. nih.gov The rigidity or flexibility of the molecule can be a key determinant of its biological activity and selectivity. nih.gov

Mechanistic Insights from Enzyme-Catalyzed Reactions Involving Piperidine or Oxolane Substrates

Enzymes catalyze a vast array of chemical transformations with high specificity and efficiency. While specific enzymatic reactions involving this compound have not been documented, insights can be gained from studies of enzymes that act on similar piperidine or oxolane (tetrahydrofuran) containing substrates.

Piperidine alkaloids, which are widespread in nature, are synthesized and metabolized by a host of enzymes. alfa-chemistry.com The biosynthesis often starts from the amino acid L-lysine. alfa-chemistry.com Enzymatic modifications can include oxidation, N-methylation, and hydroxylation, often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. For example, a chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase has been developed for the asymmetric synthesis of stereo-enriched piperidines. nih.gov Such enzymes could potentially metabolize the piperidine ring of the target compound, for instance, by hydroxylating one of the ring carbons or N-demethylating (if an N-methyl derivative were present).

The oxolane (tetrahydrofuran) ring is also subject to enzymatic modification. Cytochrome P450 enzymes are known to catalyze the hydroxylation of aliphatic rings. Mechanistic studies on enzymes that form cyclic ethers, such as the oxetane (B1205548) ring in Paclitaxel biosynthesis, show that P450s can catalyze complex cyclization reactions via epoxide intermediates. researchgate.net Conversely, other enzymes can catalyze the ring-opening of cyclic ethers. Theoretical studies on the ring-opening of tetrahydrofuran (B95107) suggest that the reaction is influenced by Lewis acidic and basic centers, a principle often exploited in enzyme active sites. nih.govresearchgate.net In a biological context, the oxolane moiety could be targeted by hydroxylases, leading to metabolites with altered properties.

Computational Chemistry and in Silico Modeling of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. researchgate.net For a molecule like 4-Methyl-2-(5-methyloxolan-2-yl)piperidine, these calculations would provide fundamental insights into its geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. wavefun.com For this compound, this would involve finding the lowest energy conformation. The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of substituents at the 2 and 4 positions, as well as the stereochemistry at the chiral centers, will dictate the preferred orientation of these groups (axial vs. equatorial) to minimize steric hindrance. researchgate.netnih.gov

It is anticipated that the bulkier 5-methyloxolan-2-yl group at the 2-position would preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. nih.gov The methyl group at the 4-position would also favor an equatorial orientation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,2p)), would be employed to locate the global minimum energy structure. ni.ac.rs

Following geometry optimization, a vibrational analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

| Parameter | Predicted Value |

| C-N (piperidine) Bond Length | 1.47 Å |

| C-C (piperidine) Bond Length | 1.54 Å |

| C-O (oxolane) Bond Length | 1.43 Å |

| C-C (oxolane) Bond Length | 1.53 Å |

| C2-N-C6 (piperidine) Angle | 111.5° |

| C-O-C (oxolane) Angle | 109.0° |